molecular formula C5H5N3 B1582045 4-Methyl-1H-imidazole-2-carbonitrile CAS No. 70631-95-7

4-Methyl-1H-imidazole-2-carbonitrile

Cat. No. B1582045
CAS RN: 70631-95-7
M. Wt: 107.11 g/mol
InChI Key: SMSBRGXJBHXFMW-UHFFFAOYSA-N
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Description

4-Methyl-1H-imidazole-2-carbonitrile (4-MICA) is an organic compound belonging to the class of imidazole-2-carbonitriles. It is a colorless, odorless solid that has a wide range of applications in the fields of chemistry and biochemistry. 4-MICA is a key component of many synthetic processes, as well as a biologically active compound with potential therapeutic applications.

Scientific Research Applications

  • Medicine and Pharmacology

    • Imidazole derivatives have a wide range of biological and pharmacological activities . They are used in the development of various drugs, including anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .
    • The methods of application or experimental procedures vary depending on the specific drug and its intended use. Generally, these drugs are synthesized through various chemical reactions, including condensation, ring cyclization, and oxidation conversion .
  • Synthetic Chemistry

    • Imidazole derivatives play a pivotal role in the synthesis of biologically active molecules . They are key components to functional molecules that are used in a variety of everyday applications .
    • The methods of application involve various chemical reactions, including the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole .
  • Industry

    • Imidazole derivatives also find applications in industry . For example, they act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .
  • Ionic Liquids and N-Heterocyclic Carbenes

    • Imidazole derivatives have extended their application as ionic liquids and N-heterocyclic carbenes . These are used in green chemistry and organometallic catalysis .
    • The methods of application involve the synthesis of imidazole derivatives and their subsequent use as ionic liquids or N-heterocyclic carbenes .
  • Synthesis of Substituted Imidazoles

    • There are several approaches for the synthesis of substituted imidazoles by condensation, ring cyclization, oxidation conversion, solid face analysis, flash vacuum pyrolysis, microreactor, and ionic liquid promoted technique .
    • In most cases, tri and tetra-substituted imidazoles are synthesized by three or four components of cyclo-condensation of 1,2-diketones, ammonium acetate with aldehydes, and anilines using a variety of different catalysts under efficient green method or solvent-based conditions .
  • Production of Di- and Tri-substituted Imidazolones

    • Imidazole derivatives have been used in the production of di- and tri-substituted imidazolones .
    • The methods of application involve the synthesis of imidazole derivatives and their subsequent use in the production of di- and tri-substituted imidazolones .
  • Regiocontrolled Synthesis of Substituted Imidazoles

    • The review highlights the recent advances (2018-present) in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
    • An emphasis has been placed on the bonds constructed during the formation of the imidazole .
    • The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .

properties

IUPAC Name

5-methyl-1H-imidazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3/c1-4-3-7-5(2-6)8-4/h3H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSBRGXJBHXFMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341256
Record name 4-Methyl-1H-imidazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1H-imidazole-2-carbonitrile

CAS RN

70631-95-7
Record name 4-Methyl-1H-imidazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1H-imidazole-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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